8-Fluoro-3,4-dihydroisoquinoline

Medicinal chemistry Process chemistry Heterocycle synthesis

8-Fluoro-3,4-dihydroisoquinoline is a fluorinated heterocyclic building block belonging to the dihydroisoquinoline class, bearing a single fluorine substituent at the 8-position of the isoquinoline ring. It serves as a versatile key intermediate for the synthesis of 1,8-disubstituted tetrahydroisoquinolines, a scaffold historically linked to calcium channel blockade and central nervous system (CNS) modulation.

Molecular Formula C9H8FN
Molecular Weight 149.16 g/mol
Cat. No. B12937770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-3,4-dihydroisoquinoline
Molecular FormulaC9H8FN
Molecular Weight149.16 g/mol
Structural Identifiers
SMILESC1CN=CC2=C1C=CC=C2F
InChIInChI=1S/C9H8FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,6H,4-5H2
InChIKeyHDLWOQYZFUGLFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-3,4-dihydroisoquinoline — A Strategic Fluorinated Dihydroisoquinoline Building Block for CNS Drug Discovery & Medicinal Chemistry Procurement


8-Fluoro-3,4-dihydroisoquinoline is a fluorinated heterocyclic building block belonging to the dihydroisoquinoline class, bearing a single fluorine substituent at the 8-position of the isoquinoline ring. It serves as a versatile key intermediate for the synthesis of 1,8-disubstituted tetrahydroisoquinolines, a scaffold historically linked to calcium channel blockade and central nervous system (CNS) modulation [1]. The compound is synthesized via a directed ortho‑lithiation strategy from N‑pivaloyl‑3‑fluorophenylethylamine, achieving good isolated yields (78% as the hydrochloride hydrate) [1]. The C=N double bond activates the 8‑fluoro substituent toward nucleophilic aromatic substitution (fluorine–amine exchange), enabling access to 8‑amino‑3,4‑dihydroisoquinolines—a transformation that is not feasible with the corresponding 8‑methoxy or 8‑chloro congeners [1] [2].

Why 8-Fluoro-3,4-dihydroisoquinoline Cannot Be Replaced by 8-Chloro, 8-Methoxy, or Other Regioisomeric Dihydroisoquinoline Analogs


In‑class dihydroisoquinoline building blocks are not interchangeable because the identity of the 8‑substituent dictates both synthetic accessibility and downstream chemistry. The 8‑chloro analog is obtained in only 11% yield via the analogous ortho‑lithiation route, compared with 78% for the 8‑fluoro compound [1] [2]. The 8‑methoxy congener lacks the activated C–F bond required for fluorine–amine exchange, so it cannot serve as a direct precursor to 8‑amino derivatives [1]. Furthermore, regioisomeric fluoro‑substitution (e.g., 5‑fluoro vs. 8‑fluoro) profoundly alters pharmacological selectivity: in the trimetoquinol series, the 8‑fluoro‑tetrahydroisoquinoline exhibits an 8‑fold greater β₂/β₁‑adrenoceptor selectivity ratio than the parent drug and a 2‑fold improvement over the 5‑fluoro analog [3]. These differences mean that substituting any close analog compromises synthetic efficiency, chemical versatility, or biological outcome.

Procurement‑Relevant Quantitative Differentiation of 8‑Fluoro‑3,4‑dihydroisoquinoline Against Its Closest Structural Comparators


Synthetic Yield: 8‑Fluoro‑3,4‑dihydroisoquinoline vs. 8‑Chloro‑3,4‑dihydroisoquinoline

The directed ortho‑lithiation/cyclization strategy delivers 8‑fluoro‑3,4‑dihydroisoquinoline hydrochloride hydrate in 78% overall yield [1]. By contrast, the analogous lithiation route gives 8‑chloro‑3,4‑dihydroisoquinoline in only 11% yield, with the 6‑chloro regioisomer being the main product (65%) [2]. The 8‑methoxy congener is obtained in 79% yield [1], but it lacks the synthetic handle provided by the C–F bond (see Evidence Item 2).

Medicinal chemistry Process chemistry Heterocycle synthesis

Unique Fluorine–Amine Exchange Reactivity: 8‑Fluoro vs. 8‑Methoxy and 8‑Chloro Analogs

The C=N double bond of 8‑fluoro‑3,4‑dihydroisoquinoline activates the 8‑position fluorine toward nucleophilic displacement by amines, enabling direct fluorine–amine exchange to generate 8‑amino‑3,4‑dihydroisoquinolines [1]. This reaction is not possible with the 8‑methoxy analog (methoxy is a poor leaving group) or the 8‑chloro analog (requires transition‑metal catalysis for cross‑coupling, not direct SNAr) [2]. Quantitative examples in the paper show that pyrrolidine reacts with 8‑fluoro‑3,4‑dihydroisoquinoline hydrochloride to give the corresponding 8‑(pyrrolidin‑1‑yl)‑3,4‑dihydroisoquinoline, which is then converted to 1‑substituted‑8‑amino‑tetrahydroisoquinolines in 63% yield [1].

Nucleophilic aromatic substitution Building-block diversification CNS library synthesis

β‑Adrenoceptor Selectivity of 8‑Fluoro‑Tetrahydroisoquinoline Derivatives vs. 5‑Fluoro and Parent Trimetoquinol

In the trimetoquinol (TMQ) series, the tetrahydroisoquinoline product derived from 8‑fluoro‑3,4‑dihydroisoquinoline (8‑F‑TMQ) exhibits markedly superior β₂/β₁‑adrenoceptor selectivity compared to the parent drug TMQ and the 5‑fluoro analog (5‑F‑TMQ) [1]. On guinea pig trachea (β₂), 8‑F‑TMQ retains a potency ratio of 0.81 vs. TMQ, whereas on atria (β₁) its potency ratio drops to 0.102, yielding a β₂/β₁ selectivity ratio of 7.94. This represents an 8‑fold selectivity gain over TMQ (selectivity ratio 1.0) and a 2‑fold gain over 5‑F‑TMQ (selectivity ratio 3.88) [1].

β‑Adrenoceptor pharmacology Selectivity profiling Cardiovascular drug discovery

19F NMR Spectroscopic Characterization for Identity Confirmation vs. Non‑Fluorinated Analogs

The presence of fluorine at the 8‑position provides a distinct 19F NMR signal that enables unambiguous identity confirmation—a capability absent in non‑fluorinated analogs. For 8‑fluoro‑3,4‑dihydroisoquinoline hydrochloride hydrate, the 19F NMR spectrum (CDCl₃, 564.7 MHz) shows δ −113.1 (dd, JFH = 8.8, 5.7 Hz) [1]. In contrast, the 8‑methoxy analog relies solely on 1H and 13C NMR [1], and the 8‑chloro analog has no equivalent fluorine handle [2].

Quality control Analytical chemistry Compound identity verification

High‑Value Application Scenarios for 8‑Fluoro‑3,4‑dihydroisoquinoline in Drug Discovery and Chemical Biology


Synthesis of 1,8‑Disubstituted Tetrahydroisoquinoline Libraries for CNS Target Screening

The 8‑fluoro‑3,4‑dihydroisoquinoline intermediate enables efficient fluorine–amine exchange followed by organolithium addition at the C=N bond to generate diverse 1‑alkyl/aryl‑8‑amino‑tetrahydroisoquinoline libraries [1]. This two‑step diversification strategy is uniquely enabled by the C‑8 fluorine, producing CNS‑oriented compound collections with demonstrated calcium channel blocking potential—applications directly linked to the known pharmacology of 1,8‑disubstituted tetrahydroisoquinolines [1].

Development of β₂‑Selective Adrenoceptor Agonists with Reduced Cardiac Liability

When elaborated to the trimetoquinol scaffold, the 8‑fluoro regioisomer (8‑F‑TMQ) provides an 8‑fold improvement in β₂/β₁‑adrenoceptor selectivity compared to the parent drug TMQ [3]. This selectivity gain, confirmed in isolated guinea pig trachea and atria assays, positions 8‑fluoro‑3,4‑dihydroisoquinoline as the preferred precursor for pulmonary and cardiovascular therapeutic programs that require β₂‑selective agonism with minimal β₁‑mediated cardiac stimulation [3].

Parallel Synthesis of 8‑Amino‑Dihydroisoquinoline Building Blocks via Metal‑Free SNAr

The C=N‑activated fluorine at position 8 permits direct nucleophilic aromatic substitution with secondary amines (pyrrolidine, piperidine, morpholine) without transition‑metal catalysis [1]. This metal‑free transformation avoids the need for palladium‑mediated cross‑coupling (required for the 8‑chloro analog) and is orthogonal to methoxy ether cleavage strategies, making it ideal for parallel medicinal chemistry workflows focused on 8‑amino‑dihydroisoquinoline diversification [1] [2].

Chemical Biology Probe Synthesis Leveraging the 19F NMR Reporter

The intrinsic 19F NMR handle of 8‑fluoro‑3,4‑dihydroisoquinoline (δ −113.1) [1] allows direct monitoring of metabolic stability, protein binding, and cellular uptake by 19F NMR in biochemical assays. This capability is absent in the 8‑methoxy and 8‑chloro analogs and can be exploited for the development of fluorine‑reported chemical probes without requiring additional labeling steps [1] [2].

Quote Request

Request a Quote for 8-Fluoro-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.